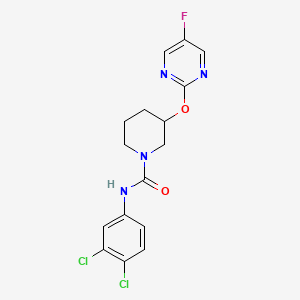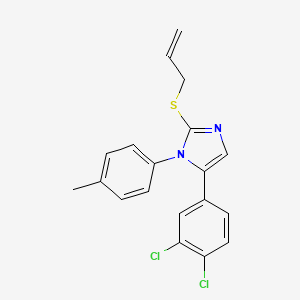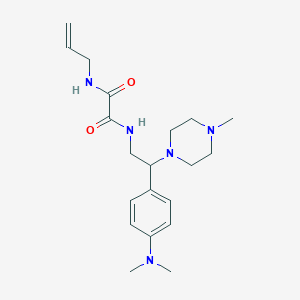
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Descripción general
Descripción
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a benzothiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Applications
A series of N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Notably, a derivative exhibited significant anticonvulsant activity along with promising neuroprotective effects, lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), which are indicative of its potential as a safer and effective anticonvulsant with neuroprotective benefits (Hassan, Khan, & Amir, 2012).
Antitumor Properties and Mechanisms
Benzothiazole derivatives have been extensively studied for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor activities in vitro and in vivo. The antitumor mechanism involves selective uptake into sensitive cells, induction of cytochrome P450 1A1, and formation of DNA adducts leading to cell death. This indicates a unique action mechanism that may differ from known chemotherapeutic agents, providing a potential pathway for developing new cancer treatments (Bradshaw et al., 2002).
Molecular Prodrug Development
The development of water-soluble prodrugs for antitumor benzothiazoles addresses formulation and bioavailability challenges associated with their parenteral administration. These prodrugs exhibit good water solubility and stability, degrading in vivo to release the active benzothiazole compounds. This approach enhances the clinical potential of benzothiazole derivatives for cancer treatment by improving their pharmaceutical properties (Hutchinson et al., 2002).
Apoptosis Induction in Cancer Research
The cell- and caspase-based apoptosis induction assay has been utilized for discovering small molecules that exhibit apoptosis-inducing activities, including various benzothiazole derivatives. Through structure-activity relationship studies, potential anticancer agents have been identified, highlighting the application of benzothiazoles in inducing apoptosis in cancer cells, which is crucial for the development of novel cancer therapies (Cai, Drewe, & Kasibhatla, 2006).
Luminescent Properties for Sensing Applications
Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in physiological pH sensing. The ability to exhibit multifluorescence emissions based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes makes them suitable for the highly sensitive detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall synthesis, leading to the death of the bacterium .
Mode of Action
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide interacts with DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinans, leading to a breakdown in the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinan biosynthesis pathway by inhibiting the function of DprE1 . Arabinans are crucial components of the mycobacterial cell wall, and their disruption leads to cell death . The downstream effects of this disruption include the loss of cell wall integrity and eventual cell death .
Result of Action
The molecular and cellular effects of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide’s action include the disruption of the mycobacterial cell wall and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXGLIWULKBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330046 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
CAS RN |
539807-79-9 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)
![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2953327.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)
![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)